2-Amino-3-(tert-butyl)benzenethiol 2-Amino-3-(tert-butyl)benzenethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20189416
InChI: InChI=1S/C10H15NS/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,11H2,1-3H3
SMILES:
Molecular Formula: C10H15NS
Molecular Weight: 181.30 g/mol

2-Amino-3-(tert-butyl)benzenethiol

CAS No.:

Cat. No.: VC20189416

Molecular Formula: C10H15NS

Molecular Weight: 181.30 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(tert-butyl)benzenethiol -

Specification

Molecular Formula C10H15NS
Molecular Weight 181.30 g/mol
IUPAC Name 2-amino-3-tert-butylbenzenethiol
Standard InChI InChI=1S/C10H15NS/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,11H2,1-3H3
Standard InChI Key ABHURCURWRXQTN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(C(=CC=C1)S)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2-Amino-3-(tert-butyl)benzenethiol belongs to the class of substituted benzenethiols. Its IUPAC name derives from the benzene ring substituted with amino (-NH₂), tert-butyl (-C(CH₃)₃), and thiol (-SH) groups at positions 2, 3, and 1, respectively. The tert-butyl group introduces significant steric bulk, influencing the compound’s solubility and reactivity . The molecular structure is represented by the SMILES notation CC(C)(C)C1=C(N)C(=CC=C1)S, which highlights the spatial arrangement of substituents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₅NS
Molecular Weight181.30 g/mol
SMILESCC(C)(C)C1=C(N)C(=CC=C1)S
InChIKeyNot reported
Melting PointNot available
Boiling PointNot available

The absence of reported melting/boiling points and spectral data (e.g., NMR, IR) in accessible literature underscores the need for further experimental characterization.

Comparative Analysis with Structural Analogues

Positional isomers, such as 2-Amino-4-tert-butylphenol (PubChem CID: 11829790), share similarities in steric and electronic profiles but differ in reactivity due to the absence of a thiol group . For instance, the thiol moiety in 2-Amino-3-(tert-butyl)benzenethiol confers nucleophilic and metal-coordinating properties absent in phenolic analogues .

Synthetic Methodologies

Existing Routes for Benzenethiol Derivatives

While no direct synthesis of 2-Amino-3-(tert-butyl)benzenethiol is documented, analogous compounds suggest potential pathways. For example, the preparation of 2-amino-4-tert-butylphenol involves diazotization and coupling reactions using p-tert-butylphenol and aniline derivatives . Adapting such methods could involve:

  • Diazotization of Aniline: Formation of a diazonium salt under acidic, low-temperature conditions (0–10°C) .

  • Coupling with tert-Butyl-Substituted Thiophenol: Reacting the diazonium salt with a tert-butyl-bearing thiophenol precursor to install the amino group.

  • Reductive Cleavage: Use of reducing agents (e.g., NaHSO₃) to stabilize the thiol group post-coupling .

Challenges in Synthesis

  • Thiol Oxidation: The -SH group is prone to oxidation, requiring inert atmospheres or stabilizing agents during synthesis.

  • Regioselectivity: Achieving precise substitution patterns on the benzene ring remains challenging without directed ortho-metalation or protecting group strategies.

Future Research Directions

  • Synthetic Optimization: Development of regioselective methods to install amino and thiol groups on tert-butyl-substituted benzene rings.

  • Spectroscopic Characterization: Comprehensive NMR, IR, and X-ray crystallography studies to elucidate structural and electronic properties.

  • Application-Driven Studies: Exploration of catalytic, pharmaceutical, and materials science applications through targeted derivatization.

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